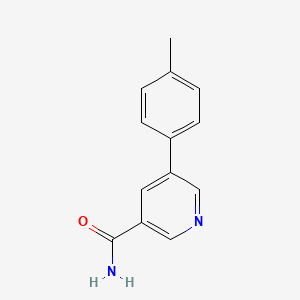

5-(p-Tolyl)nicotinamide

Description

5-(p-Tolyl)nicotinamide is a nicotinamide derivative featuring a p-tolyl (4-methylphenyl) substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol, and it is identified by CAS number 21053-25-8 . The compound combines the nicotinamide backbone—a precursor to nicotinamide adenine dinucleotide (NAD⁺)—with a lipophilic p-tolyl group, which may enhance membrane permeability and modulate interactions with biological targets. It is commercially available as a pharmaceutical intermediate, with applications in medicinal chemistry and catalysis .

Properties

CAS No. |

1346691-48-2 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16) |

InChI Key |

QNZGRUUXRPMTKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)nicotinamide typically involves the reaction of 5-bromo-nicotinamide with p-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of 5-(p-Tolyl)aminomethylpyridine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-(p-Tolyl)nicotinamide has been investigated for its anticancer properties, particularly as an inhibitor of sphingosine kinase. A study demonstrated that this compound exhibited similar anticancer activities to PF-543, a known sphingosine kinase inhibitor. The cytotoxic effects were evaluated against colorectal cancer cells, showing promising results that suggest its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the modulation of sphingosine kinase activity. This modulation is critical since sphingosine kinase plays a significant role in cancer cell proliferation and survival. The compound's structural similarity to PF-543 allows it to engage in similar biochemical interactions, leading to apoptosis in cancer cells .

Biochemical Applications

Enzyme Activity Modulation

In addition to its anticancer properties, this compound has been studied for its effects on nicotinamide adenine dinucleotide (NAD+) metabolism. Research indicates that compounds like this compound can enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ synthesis. This enhancement could have implications for age-related diseases where NAD+ levels are diminished .

Analytical Applications

The compound has also been utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods for detecting and quantifying related compounds in biological samples. Its properties allow for effective separation and analysis of complex mixtures, which is vital in pharmacokinetic studies .

Pharmacological Insights

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. Its ability to modulate NAD+ levels could play a role in protecting neuronal cells from degeneration associated with diseases like Alzheimer's. The potential for this compound to cross the blood-brain barrier enhances its appeal as a candidate for neurodegenerative disease therapies .

Table 1: Summary of Anticancer Studies Involving this compound

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HT29 | 20 | Sphingosine kinase inhibition | |

| A549 | 25 | Induction of apoptosis |

Table 2: Effects on NAD+ Metabolism

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)nicotinamide involves its interaction with various molecular targets. It is known to influence the activity of enzymes such as sirtuins and poly-ADP-ribose polymerases (PARP), which are involved in cellular processes like DNA repair and stress responses. By modulating these pathways, this compound can exert its biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

The structural and functional attributes of 5-(p-Tolyl)nicotinamide are best understood through comparison with analogs. Below is a detailed analysis of key derivatives:

Structural and Physical Properties

Key Observations :

- Electronic Effects : The p-tolyl group in this compound provides mild electron-donating properties via the methyl group, contrasting with the electron-withdrawing halogens in 5-(4-Chloro-2-fluorophenyl)nicotinamide. This difference influences reactivity in electrophilic substitution and redox reactions .

- Solubility : Halogenated analogs like 5-(4-Chloro-2-fluorophenyl)nicotinamide exhibit higher polarity, likely reducing lipid solubility compared to this compound .

Catalytic and Coordination Chemistry

- Ligand Properties : The nicotinamide moiety can act as a ligand in coordination complexes (e.g., ruthenium-phenanthroline systems in ). The p-tolyl group’s steric bulk may hinder metal coordination compared to smaller substituents like methoxy .

Biological Activity

5-(p-Tolyl)nicotinamide, an organic compound derived from nicotinic acid, has garnered attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring substituted with an amide group and a p-tolyl group at the 5-position. This unique structure is believed to enhance its biological activity compared to simpler derivatives like nicotinamide due to the influence of the p-tolyl group on its chemical reactivity and binding affinity with biological targets.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets, particularly enzymes involved in cellular metabolism. Key mechanisms include:

- Sirtuin Modulation : The compound has been shown to influence sirtuins, a family of proteins that play critical roles in cellular regulation, including aging and stress responses.

- Poly-ADP-Ribose Polymerases (PARP) : It may also interact with PARP enzymes, which are involved in DNA repair processes. This interaction suggests potential applications in cancer therapy by enhancing cellular stress responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, it showed significant antiproliferative effects comparable to established chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by modulating cytokine production and immune cell activity, although further research is needed to elucidate these mechanisms fully .

Antimicrobial Activity

This compound is being explored for its potential as an antimicrobial agent. Its structural similarity to other nicotinic derivatives allows it to interact with microbial targets effectively, making it a candidate for developing new antimicrobial therapies .

Comparative Analysis with Related Compounds

To understand the significance of this compound within the context of other nicotinic acid derivatives, a comparative analysis is provided below:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Nicotinamide | C6H6N2O | Simple amide structure; essential vitamin B3 | Directly involved in NAD(P)H synthesis |

| Methyl Nicotinate | C7H9NO2 | Methyl ester derivative; used in organic synthesis | Less complex than this compound |

| 5-(Chlorophenyl)nicotinamide | C13H12ClN2O | Chlorinated variant; potential antibacterial activity | Chlorine substitution alters reactivity |

This table illustrates how this compound stands out due to its unique p-tolyl substitution, which may enhance its biological activity compared to simpler derivatives like nicotinamide or methyl nicotinate.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiproliferative Activity : A study evaluated the antiproliferative effects of various compounds on A549 and MDA-MB-231 cells. The results indicated that this compound significantly inhibited cell growth compared to control groups .

- Anti-inflammatory Mechanisms : Research focusing on inflammatory pathways revealed that this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

- Antimicrobial Efficacy : In studies assessing antimicrobial properties, this compound demonstrated effective inhibition against several bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.